
HDMAPP (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HDMAPP (ammonium salt), also known as diphosphoric acid, mono [(2E)-4-hydroxy-3-methyl-2-butenyl] ester, triammonium salt, is a metabolite of the microbial dioxyxylulose-phosphate pathway. This pathway is analogous to the isopentenyl pyrophosphate pathway in mammals. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
HDMAPP can be synthesized through the microbial dioxyxylulose-phosphate pathway. This pathway involves the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate, which is then converted to 4-diphosphocytidyl-2-C-methyl-D-erythritol. This intermediate is further converted to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate, which is then converted to HDMAPP through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of HDMAPP involves the fermentation of bacteria that possess the dioxyxylulose-phosphate pathway. The bacteria are cultured in a controlled environment, and the HDMAPP is extracted and purified from the bacterial culture .
Chemical Reactions Analysis
Types of Reactions
HDMAPP undergoes several types of chemical reactions, including:
Oxidation: HDMAPP can be oxidized to form various oxidation products.
Reduction: Reduction of HDMAPP can lead to the formation of reduced phosphoantigens.
Substitution: HDMAPP can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized phosphoantigens.
Reduction: Reduced phosphoantigens.
Substitution: Substituted phosphoantigens with various functional groups.
Scientific Research Applications
HDMAPP has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Plays a role in the activation of Vγ9Vδ2 T cells, which are involved in immune responses.
Medicine: Investigated for its potential use in immunotherapy and as a diagnostic tool for certain diseases.
Mechanism of Action
HDMAPP exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes. This binding induces the expansion of human memory Vγ9Vδ2 T cells. The molecular targets involved include the T cell receptor and associated signaling pathways. HDMAPP is a protease-resistant and phosphatase-sensitive pyrophosphate, which allows it to effectively activate T cells .
Comparison with Similar Compounds
Similar Compounds
Isopentenyl pyrophosphate: Another phosphoantigen that activates Vγ9Vδ2 T cells.
(E)-C-HDMAPP: A pyrophosphonate form of HDMAPP that is more stable in solution and in vascular circulation.
Uniqueness
HDMAPP is unique due to its high affinity for the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes and its ability to induce the expansion of human memory Vγ9Vδ2 T cells. Its stability and resistance to protease and phosphatase degradation also contribute to its uniqueness .
Properties
IUPAC Name |
triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

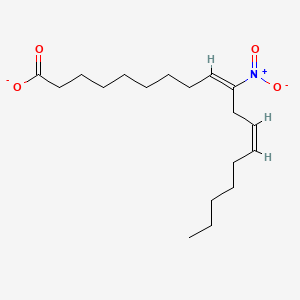

![(1R,2S,4S,5'S,6S,7R,8S,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B10765633.png)
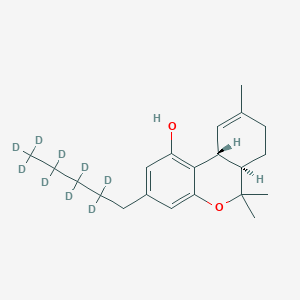
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)


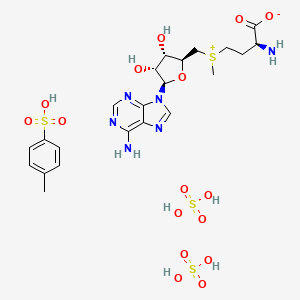
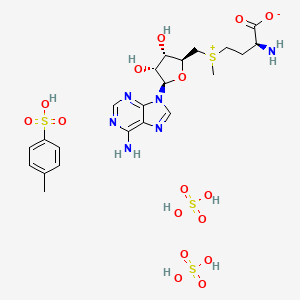
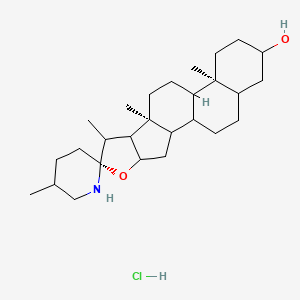
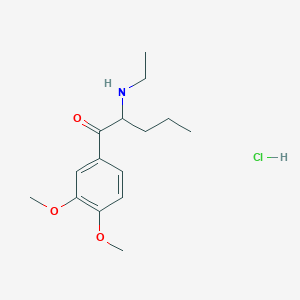
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
![N-[(2Z,5R,6S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765701.png)
